Cas no 50917-32-3 (5-Amino-2,3-dichlorobenzoic acid)
5-Amino-2,3-dichlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-2,3-dichlorobenzoic acid
- benzoic acid, 5-amino-2,3-dichloro- (9ci)
- 5-azanyl-2,3-bis(chloranyl)benzoic acid
- AK-35388
- CTK8I9424
- MolPort-004-780-016
- SBB064258
- DTXSID70605061
- AKOS012322367
- 5-Amino-2,3-dichlorobenzoicacid
- 50917-32-3
- EN300-97261
- Z1079174590
- SB78365
- A828365
- SCHEMBL11652887
-
- MDL: MFCD08059135
- Inchi: 1S/C7H5Cl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12)
- InChI Key: RYCVUGZLAQJJLC-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C=C1C(=O)O)N)Cl
Computed Properties
- Exact Mass: 204.97000
- Monoisotopic Mass: 204.9697338g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32000
- LogP: 2.85500
5-Amino-2,3-dichlorobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015015754-250mg |
5-Amino-2,3-dichlorobenzoic acid |
50917-32-3 | 97% | 250mg |
$480.00 | 2023-09-01 | |
| Alichem | A015015754-500mg |
5-Amino-2,3-dichlorobenzoic acid |
50917-32-3 | 97% | 500mg |
$798.70 | 2023-09-01 | |
| Alichem | A015015754-1g |
5-Amino-2,3-dichlorobenzoic acid |
50917-32-3 | 97% | 1g |
$1564.50 | 2023-09-01 | |
| TRC | A611503-10mg |
5-amino-2,3-dichlorobenzoic Acid |
50917-32-3 | 10mg |
$ 50.00 | 2022-05-31 | ||
| TRC | A611503-50mg |
5-amino-2,3-dichlorobenzoic Acid |
50917-32-3 | 50mg |
$ 185.00 | 2022-05-31 | ||
| TRC | A611503-100mg |
5-amino-2,3-dichlorobenzoic Acid |
50917-32-3 | 100mg |
$ 275.00 | 2022-05-31 | ||
| Enamine | EN300-97261-0.05g |
5-amino-2,3-dichlorobenzoic acid |
50917-32-3 | 95.0% | 0.05g |
$155.0 | 2025-02-19 | |
| Enamine | EN300-97261-0.1g |
5-amino-2,3-dichlorobenzoic acid |
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$232.0 | 2025-02-19 | |
| Enamine | EN300-97261-0.25g |
5-amino-2,3-dichlorobenzoic acid |
50917-32-3 | 95.0% | 0.25g |
$331.0 | 2025-02-19 | |
| Enamine | EN300-97261-0.5g |
5-amino-2,3-dichlorobenzoic acid |
50917-32-3 | 95.0% | 0.5g |
$524.0 | 2025-02-19 |
5-Amino-2,3-dichlorobenzoic acid Suppliers
5-Amino-2,3-dichlorobenzoic acid Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 5-Amino-2,3-dichlorobenzoic acid
Introduction to 5-Amino-2,3-dichlorobenzoic acid (CAS No. 50917-32-3)
5-Amino-2,3-dichlorobenzoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. With the CAS number 50917-32-3, this compound is recognized for its significance in synthetic chemistry and its role as a precursor in the development of various bioactive molecules. The presence of both amino and chloro substituents on a benzoic acid backbone imparts distinct reactivity, making it a valuable intermediate in medicinal chemistry.
The compound's structure, featuring a benzene ring substituted with two chlorine atoms at the 2 and 3 positions and an amino group at the 5 position, contributes to its versatility in chemical transformations. This arrangement allows for further functionalization, enabling the synthesis of more complex molecules that could exhibit desirable pharmacological properties. The dichlorobenzene core is particularly interesting because it can participate in various reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and metal-catalyzed transformations, which are pivotal in modern drug discovery.
In recent years, 5-Amino-2,3-dichlorobenzoic acid has been explored in the development of novel therapeutic agents. Its derivatives have shown promise in targeting various biological pathways, including those involved in inflammation, cancer, and infectious diseases. For instance, researchers have investigated its potential as a scaffold for designing inhibitors of enzymes that play critical roles in disease progression. The amino group provides a site for hydrogen bonding interactions with biological targets, while the chloro substituents can enhance binding affinity through electrostatic and van der Waals forces.
One notable area of research involves the use of 5-Amino-2,3-dichlorobenzoic acid in the synthesis of antimicrobial agents. The increasing prevalence of antibiotic-resistant bacteria has spurred the search for new compounds with potent antibacterial activity. The structural features of this compound make it a suitable candidate for generating molecules that can disrupt bacterial cell wall synthesis or interfere with essential metabolic processes. Preliminary studies have demonstrated that certain derivatives exhibit significant antibacterial efficacy against Gram-positive and Gram-negative strains.
The compound's utility extends beyond antimicrobial applications. It has also been utilized in the development of anticancer agents, where its ability to modulate enzyme activity and interact with DNA-binding proteins is exploited. For example, researchers have explored its derivatives as inhibitors of kinases and other enzymes overexpressed in cancer cells. The dichlorobenzene moiety facilitates interactions with metal ions often involved in catalytic processes within cancer cells, potentially leading to the development of targeted therapies.
Advances in computational chemistry have further enhanced the understanding of 5-Amino-2,3-dichlorobenzoic acid's reactivity and potential applications. Molecular modeling studies have predicted how different derivatives might interact with biological targets at the atomic level, guiding the design of more effective drug candidates. These computational approaches complement experimental work by providing rapid screening of large libraries of compounds virtualized before synthesis.
The synthesis of 5-Amino-2,3-dichlorobenzoic acid itself presents interesting challenges due to its reactive nature. While traditional synthetic routes involve chlorination and amination steps on benzoic acid derivatives, optimization is necessary to achieve high yields and purity. Recent methodologies have focused on greener approaches, utilizing catalytic systems that minimize waste and energy consumption without compromising efficiency.
In conclusion,5-Amino-2,3-dichlorobenzoic acid (CAS No. 50917-32-3) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features enable participation in various chemical transformations and interactions with biological targets, making it a valuable building block for drug discovery efforts aimed at addressing critical health challenges such as infections and cancer.
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